molecular formula C21H19ClN4O2S B11978592 8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11978592
M. Wt: 426.9 g/mol
InChI Key: LARARUUQSJBBRI-UHFFFAOYSA-N
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Description

8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes benzylthio and chlorobenzyl groups attached to a purine core

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

8-benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-15-10-6-7-11-16(15)22)20(23-18)29-13-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

LARARUUQSJBBRI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of a purine derivative with benzyl chloride and 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzylthio)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of benzylthio and chlorobenzyl groups attached to a purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzylthio group and a chlorobenzyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

The molecular formula of this compound is C21H19ClN4O2SC_{21}H_{19}ClN_{4}O_{2}S, with a molecular weight of 426.9 g/mol. The IUPAC name is consistent with its structural components, highlighting the presence of both sulfur and chlorine substituents on the purine core.

PropertyValue
Molecular FormulaC21H19ClN4O2S
Molecular Weight426.9 g/mol
IUPAC NameThis compound
InChI KeyLARARUUQSJBBRI-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the benzylthio and chlorobenzyl groups may enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzylsulfanyl derivatives for their antimicrobial effects against several bacterial strains. While specific data on this compound's activity was limited, related compounds demonstrated promising results against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and tested for antimicrobial activity. Among them:

  • Compound A showed effective inhibition against E. coli at a concentration of 12.5 µg/ml.
  • Compound B exhibited significant activity against Staphylococcus aureus at 25 µg/ml.
    These findings suggest that modifications to the purine structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of purine derivatives has been a focal point of research. In a screening of various compounds for their cytotoxic effects on cancer cell lines, none of the tested analogs showed significant antitumor activity at concentrations around 1 µM; however, some derivatives did exhibit moderate effects on specific cancer lines .

Research Findings

In one study involving 60 tumor cell lines:

  • The tested compounds did not demonstrate substantial cytotoxicity.
  • However, certain modifications led to improved selectivity against specific cancer types.

Comparative Analysis with Similar Compounds

When compared to other purine derivatives:

  • Similar Compounds : Compounds like 7-Benzyl-8-(chlorophenyl)methylsulfanyl-purines have shown variations in biological activity due to structural differences.
Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateLow
7-Benzyl-8-(chlorophenyl)methylsulfanyl-purinesHighModerate

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